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Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611

Get Quote

Executive Summary: The Molecular Candidate
AS2541019 is a potent, highly selective, orally bioavailable inhibitor of the p110δ isoform of

Phosphatidylinositol-3-kinase (PI3Kδ). Unlike pan-PI3K inhibitors that disrupt glucose

metabolism (via p110α) or general immune surveillance (via p110γ), AS2541019 is engineered

to restrict its activity to the hematopoietic compartment, specifically targeting B-cell receptor

(BCR) signaling.

Its primary utility lies in the suppression of Antibody-Mediated Rejection (AMR) in solid organ

transplantation and the modulation of B-cell malignancies. By blocking the PI3Kδ-Akt axis, it

prevents B-cell proliferation, differentiation into plasma cells, and the subsequent production of

donor-specific antibodies (DSA).
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Feature Technical Specification

Primary Target PI3K p110δ (Class IA PI3K)

IC50 Potency ~20.1 nM (Enzymatic)

Selectivity
>100-fold selective vs. p110α, p110β, and

p110γ isoforms

Binding Mode ATP-competitive inhibition at the kinase domain

Key Phenotype
Suppression of T-dependent and T-independent

antibody production

Mechanism of Action: The PI3Kδ Signaling
Blockade
The Signaling Cascade
Under normal physiological conditions, antigen binding to the B-Cell Receptor (BCR) or co-

stimulation via CD40 recruits PI3Kδ to the plasma membrane. The p110δ catalytic subunit

phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol

3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for PH-domain containing proteins,

primarily Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase).

AS2541019 Intervention:

Entry & Binding: AS2541019 permeates the B-cell membrane and binds to the ATP-binding

pocket of the p110δ catalytic subunit.

Catalytic Arrest: It sterically hinders the transfer of phosphate from ATP to PIP2.

Signal Termination: Without PIP3 accumulation, Akt is not recruited to the membrane and

remains unphosphorylated (inactive).

Transcriptional Silencing: Downstream effectors mTORC1 and FOXO are deregulated,

leading to G1 cell cycle arrest and failure to differentiate into antibody-secreting plasma cells.
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Caption: AS2541019 competitively inhibits PI3Kδ, preventing PIP3 generation and downstream

Akt/mTOR-mediated B-cell expansion.

Experimental Validation Protocols
To validate the mechanism of AS2541019 in a research setting, the following self-validating

protocols are recommended. These assays move from biochemical target engagement to

functional cellular outcomes.

Biochemical Selectivity Assay (ADP-Glo Kinase Assay)
Purpose: To verify the selectivity of AS2541019 for p110δ over p110α/β/γ.

Reagent Prep: Prepare recombinant PI3K isoforms (α, β, γ, δ) in kinase buffer (50 mM

HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

Substrate: Use PIP2:PS lipid vesicles (50 μM) as the lipid substrate.

Inhibitor Titration: Add AS2541019 in a 10-point dose-response curve (0.1 nM to 10 μM).

Reaction: Initiate with ATP (10 μM). Incubate for 60 minutes at RT.

Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent

to convert ADP to ATP -> Luciferase signal.

Validation: Signal should decrease in p110δ wells with an IC50 < 30 nM, while p110α/β/γ

should remain active > 1 μM.

Cellular Target Engagement: Phospho-Akt Flow
Cytometry
Purpose: To demonstrate functional blockade of the pathway in intact B-cells.

Protocol Workflow:

Cell Source: Isolate human PBMCs or use a B-cell line (e.g., Ramos or Raji).

Pre-treatment: Incubate cells with AS2541019 (100 nM) or DMSO control for 1 hour at 37°C.
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Stimulation: Stimulate BCR using anti-IgM F(ab')2 (10 μg/mL) for 15 minutes.

Control: Unstimulated cells (Basal p-Akt).

Fixation/Permeabilization: Fix with 1.5% Paraformaldehyde (10 min), then permeabilize with

ice-cold Methanol (30 min).

Staining: Stain with anti-pAkt (Ser473) conjugated fluorophore (e.g., Alexa Fluor 647) and

anti-CD19 (PE).

Analysis: Gate on CD19+ B-cells. Measure Mean Fluorescence Intensity (MFI) of pAkt.

Success Metric: >80% reduction in pAkt MFI in AS2541019 treated cells vs. DMSO

stimulated control.

In Vivo Functional Assay: Rat Cardiac Allotransplant
Purpose: To assess suppression of Donor-Specific Antibodies (DSA) and prevention of

rejection.

Model: Heterotopic cardiac transplantation (ACI rat heart donor

Lewis rat recipient).

Dosing: AS2541019 (Oral gavage, e.g., 1-10 mg/kg/day) + Sub-therapeutic Tacrolimus (to

isolate B-cell effects).

Readout:

Serum DSA levels (IgG/IgM) measured by flow cross-match at Day 14.

Graft survival (palpation of heart beat).

Histology (C4d deposition indicating humoral rejection).

Pharmacological Data Summary
The following table summarizes key preclinical data points derived from pivotal studies (Marui

et al.).
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Parameter Value / Observation Context

Enzymatic IC50 20.1 nM
Potent inhibition of

recombinant human p110δ

Selectivity Ratio > 100x
vs. p110α, p110β, and p110γ

isoforms

Cellular IC50 ~10-50 nM

Inhibition of pAkt (S473) in

anti-IgM stimulated human B-

cells

Metabolic Stability High
Suitable for once-daily oral

dosing in rodent models

In Vivo Efficacy Dose-dependent

Reduction of anti-KLH (T-

dependent) and anti-TNP (T-

independent) antibodies

Toxicity Profile No hyperglycemia

Unlike p110α inhibitors,

AS2541019 spares insulin

signaling

Therapeutic Implications & References
Clinical Translation
The specificity of AS2541019 addresses a critical gap in transplant medicine: Chronic

Antibody-Mediated Rejection (cAMR). Current standard-of-care (Calcineurin inhibitors like

Tacrolimus) are excellent at controlling T-cells but less effective at halting B-cell differentiation

and antibody production.

By selectively inhibiting PI3Kδ, AS2541019 suppresses the "help" signals required for Germinal

Center formation and the direct activation of B-cells, thereby reducing the titer of Donor-

Specific Antibodies (DSA) without the broad toxicity associated with pan-immunosuppression.
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(Describing the chemical structure and synthesis of AS2541019 class compounds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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